![molecular formula C9H14O5 B3170540 Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- CAS No. 944561-46-0](/img/structure/B3170540.png)
Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-
Descripción general
Descripción
“Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-” is a chemical compound with the molecular formula C9H14O5 . It is also known as Propargyl-PEG3-CH2CO2H . This compound is an PEG linker with an alkyne and carboxylic acid set of functional groups .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O5/c1-2-3-12-4-5-13-6-7-14-8-9(10)11/h1H,3-8H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a predicted density of 1.158±0.06 g/cm3 and a predicted boiling point of 334.9±27.0 °C . Its molecular weight is 202.21 .Aplicaciones Científicas De Investigación
Bioconjugation for Biomedical Research
The synthesis and application of heterobifunctional cross-linking reagents, such as 2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, are crucial in bioconjugation chemistry. These compounds are designed for the coupling of peptides to liposomes, which are vital in immunization and synthetic vaccination formulations. The introduced spacer arms provide good accessibility to conjugates and reduce intrinsic immunogenicity compared to traditional reagents, which is beneficial for developing synthetic vaccination formulations. Furthermore, these derivatives allow for the coupling of peptides to liposomal carriers via stable thio ether and bioreducible disulfide bonds, which may impact the mechanism of antigen presentation by competent cells (Frisch, Schuber, & Boeckler, 1996).
Analytical Chemistry and Toxicology
In analytical chemistry and toxicology, compounds like (2-ethoxyethoxy)acetic acid have been identified in urine samples from patients with suspected metabolic disorders or undergoing chemotherapy. The identification of such compounds is significant for understanding metabolic pathways and the effects of exogenous substances on human health (Kamerling et al., 1977).
Materials Science: Synthesis of Microparticles
The reduction of Cu(II) ions with benzyl alcohol in the presence of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid leads to the synthesis of spherical copper microparticles. This process demonstrates the influence of synthesis conditions on the size, morphology, and polydispersity of copper particles, which is essential in materials science for creating specific nanostructures with desired properties (Logutenko, Titkov, & Vorobyov, 2020).
Catalysis: Oxidation Processes
In catalysis, the transformation of ethanol to carbonyl compounds on Au(111) surfaces involves compounds like ethoxy and acetate as intermediates. This process highlights the potential of gold-mediated oxidation of alcohols and the mechanistic insights into the oxidation of ethanol, emphasizing the importance of surface-mediated reactions in heterogeneous catalysis (Liu et al., 2009).
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . It may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and calling a poison center or doctor if swallowed .
Mecanismo De Acción
Target of Action
Propargyl-PEG2-CH2COOH is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This “click chemistry” reaction is highly selective, efficient, and biocompatible, making it ideal for use in biological systems .
Biochemical Pathways
The primary biochemical pathway involved in the action of Propargyl-PEG2-CH2COOH is the ubiquitin-proteasome system . By linking a target protein to an E3 ubiquitin ligase, the PROTAC compound induces the ubiquitination and subsequent degradation of the target protein . This can affect various downstream pathways depending on the specific function of the target protein.
Pharmacokinetics
As a peg-based compound, it is expected to have improved solubility and stability, which can enhance its bioavailability .
Result of Action
The molecular and cellular effects of Propargyl-PEG2-CH2COOH’s action depend on the specific target protein. By inducing the degradation of the target protein, it can modulate cellular processes in which the protein is involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propargyl-PEG2-CH2COOH. For instance, the compound’s stability and activity in complex biological environments are ensured by the introduction of hydrophilic PEG ligands .
Propiedades
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-2-3-12-4-5-13-6-7-14-8-9(10)11/h1H,3-8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWONAGPFSKACQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944561-46-0 | |
| Record name | 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


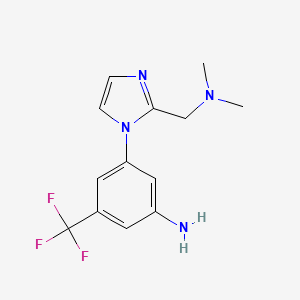



![N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine](/img/structure/B3170495.png)

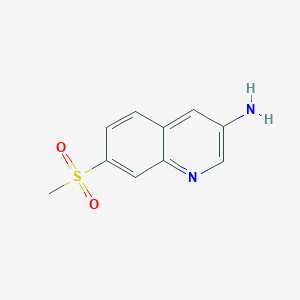

![bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane](/img/structure/B3170512.png)
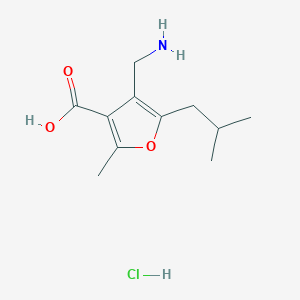
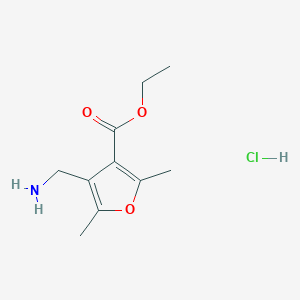
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3170541.png)
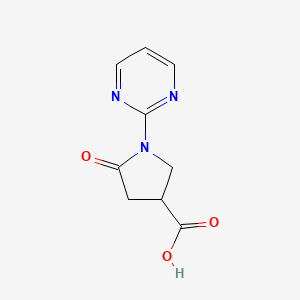
![4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3170551.png)
